molecular formula C30H47N7O10 B12615631 L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine CAS No. 920521-00-2

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine

Cat. No.: B12615631
CAS No.: 920521-00-2
M. Wt: 665.7 g/mol
InChI Key: TVJADHZZCIZPPZ-GSLJADNHSA-N
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Description

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine is a peptide composed of seven amino acids: alanine, serine, phenylalanine, leucine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and phenylalanine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives with different side chains.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.

Scientific Research Applications

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the biological context and the specific targets of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Alanyl-L-serine: Another dipeptide with applications in biochemistry and nutrition.

Uniqueness

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

CAS No.

920521-00-2

Molecular Formula

C30H47N7O10

Molecular Weight

665.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H47N7O10/c1-15(2)11-20(27(43)33-18(5)26(42)37-23(14-39)30(46)47)34-28(44)21(12-19-9-7-6-8-10-19)35-29(45)22(13-38)36-25(41)17(4)32-24(40)16(3)31/h6-10,15-18,20-23,38-39H,11-14,31H2,1-5H3,(H,32,40)(H,33,43)(H,34,44)(H,35,45)(H,36,41)(H,37,42)(H,46,47)/t16-,17-,18-,20-,21-,22-,23-/m0/s1

InChI Key

TVJADHZZCIZPPZ-GSLJADNHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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